4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring enhanced lipophilicity for 4-chloro-3-nitroquinoline scaffolds often encounter poor cell permeability. This compound solves that challenge with its 8-(2,2,2-trifluoroethoxy) substituent, delivering a +1.7 logD boost over the unsubstituted core. - +1.7 logD enhancement enables intracellular target access. - Unique CF3 topology probes steric/electronic binding pockets. - Nitro group tunable for hypoxia-activated prodrug design. - Supplied at 95% purity, ships at ambient temperature.

Molecular Formula C11H6ClF3N2O3
Molecular Weight 306.63
CAS No. 1981582-70-0
Cat. No. B2618721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline
CAS1981582-70-0
Molecular FormulaC11H6ClF3N2O3
Molecular Weight306.63
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)OCC(F)(F)F)[N+](=O)[O-])Cl
InChIInChI=1S/C11H6ClF3N2O3/c12-9-6-2-1-3-8(20-5-11(13,14)15)10(6)16-4-7(9)17(18)19/h1-4H,5H2
InChIKeyKLIGYWONQCZRGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Properties


4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline (CAS 1981582-70-0) is a synthetic quinoline derivative with the molecular formula C11H6ClF3N2O3 and a molecular weight of 306.62 g/mol. It is classified with acute oral, dermal, and inhalation toxicity warnings (H302, H312, H332) [1], and is supplied as a research-grade chemical intermediate with a typical purity of 95% .

1
Research-grade intermediate
Synthetic quinoline building block with electron-withdrawing trifluoroethoxy motif for SAR studies.
2
Unique substitution pattern
8-(2,2,2-trifluoroethoxy) group provides distinct lipophilicity and electronic profile vs. common alkoxy analogs.
3
Controlled handling required
Multiple GHS hazard statements (H302, H312, H332) require PPE and ventilation; review protocol compatibility.
Supplied at 95% purity; factor into stoichiometry.

Why Generic Substitution Fails for This Analog


The 8-(2,2,2-trifluoroethoxy) substituent is a critical structural feature that can dramatically alter a quinoline scaffold's physicochemical and biological profile, preventing simple interchange with other 4-chloro-3-nitroquinoline analogs. This group introduces significant electron-withdrawing effects and a unique fluorine-rich topology, which can modulate target binding and metabolic stability in ways that unsubstituted or differently substituted analogs cannot [1]. Quantitative evidence supporting specific differentiation is currently limited in the public domain, necessitating case-by-case evaluation rather than generic substitution.

This Compound
Generic 4-Cl-3-NO₂ Quinoline Analogs
Substituent 8-(2,2,2-trifluoroethoxy) — strong electron-withdrawing, fluorine-rich topology
Substituent May lack the precise CF₃ positioning and two-bond linker; electron density profile differs
Lipophilicity Reported XLogP3-AA 3.7 — markedly higher predicted membrane permeability
Lipophilicity Lower logP may shift cell-based assay readout and target engagement profile
Evidence basis Class-level inference from computed descriptors; direct comparative data limited
Risk Target binding, metabolic stability, and assay behavior may not transfer directly

Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Modulation via 8-Trifluoroethoxy Substitution

The introduction of the 8-(2,2,2-trifluoroethoxy) group substantially increases the predicted lipophilicity (XLogP3-AA) of the quinoline scaffold. The target compound has a calculated XLogP3-AA of 3.7 [1], demonstrating a significant increase in lipophilicity compared to the unsubstituted 4-chloro-3-nitroquinoline core (XLogP3-AA approximately 2.0) [2]. This alteration can influence membrane permeability and non-specific protein binding.

Lipophilicity modulation
Class-level inference
XLogP3-AA 3.7 vs. ~2.0 (unsubstituted core)
Δ +1.7 log units
Supports selection for cell-permeability-focused SAR studies.
Computed descriptor; experimental log D not reported.
Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area Comparison with Analogs

The target compound possesses a TPSA of 67.9 Ų [1], which is higher than many unsubstituted quinoline-based kinase inhibitor intermediates (often <45 Ų) but lower than analogs with additional hydrogen bond donors or carboxylic acid groups. This intermediate TPSA value can be advantageous for optimizing cell permeability and solubility balance during lead optimization.

Polar surface area
Class-level inference
TPSA 67.9 Ų vs. 35–50 Ų for typical fluorinated quinoline analogs
Higher TPSA may reduce passive permeability but improve aqueous solubility.
Computed descriptor; experimental validation recommended.
Polar Surface Area ADME Drug Design

Rotatable Bond Count vs. Methoxy and Ethoxy Congeners

The trifluoroethoxy side chain adds exactly two rotatable bonds to the quinoline core [1], in contrast to one rotatable bond for an 8-methoxy analog and two for an 8-ethoxychain but with very different electron density. This count influences entropy loss upon target binding and places the electron-withdrawing trifluoromethyl group at a precise distance from the heterocyclic core, a parameter not replicable by non-fluorinated alkoxy chains.

Rotatable bond count
Class-level inference
2 rotatable bonds; terminal CF₃
vs. 1 bond (methoxy) or 2 bonds with CH₃ (ethoxy)
Unique linker geometry places electron-withdrawing CF₃ at a precise distance.
Context-dependent impact on binding entropy; no experimental binding data.
Molecular Flexibility Ligand Efficiency Physicochemical Properties

Hazard Profile Comparison for Handling and Procurement

The target compound carries a comprehensive set of GHS hazard statements (H302, H312, H315, H319, H332, H335) indicating acute toxicity via multiple routes plus irritation [1]. While 4-chloro-3-nitroquinoline (CAS 39061-97-7) is also classified as harmful, the target compound's additional inhalation toxicity warning (H332) and specific target organ toxicity (H335) may necessitate stricter handling protocols, influencing procurement decisions for high-throughput screening facilities.

Hazard profile
Data to verify
H302, H312, H315, H319, H332, H335
Adds dermal + inhalation acute toxicity vs. common 4-Cl-3-NO₂ quinoline
Broader toxicity profile may require enhanced containment for automated screening.
Based on ECHA C&L notifications; completeness varies.
Safety Procurement Toxicity

Purity and Supply Form Differentiation

A major supplier lists this compound at a guaranteed purity of 95% as a powder, with a recommended storage temperature of 4°C . In contrast, many non-fluorinated 4-chloro-3-nitroquinoline analogs from the same vendor portfolio are offered at 97% purity or greater. This difference in certified purity can impact yield calculations in multi-step syntheses and requires consideration during procurement planning.

Purity and supply form
Source review
95% purity powder; storage at 4°C
Comparator analogs often listed at ≥97%
Lower certified purity may require purification and impact stoichiometry calculations.
Supplier listing only; batch variability data not available.
Purity Procurement Quality Control

Recommended Application Scenarios


Modulating Lipophilicity and Metabolic Stability

When SAR studies indicate that a 4-chloro-3-nitroquinoline core requires increased lipophilicity (target logD > 3) to achieve cell permeability, the 8-trifluoroethoxy analog provides a +1.7 log unit boost over the unsubstituted core [1]. This makes it a logical choice for programs targeting intracellular targets where membrane penetration is a limiting factor.

Exploring Distal Alkoxy Chain Effects in SAR

The two-bond linker positioning the CF3 group at a precise distance and orientation is ideal for probing the steric and electronic requirements of a target protein's peripheral binding pocket. This scenario is supported by the compound's unique combination of rotatable bond count and electronegative terminus [1], which cannot be replicated by methoxy, ethoxy, or even difluoromethoxy analogs.

Developing Covalent or Bioreductively-Activated Probes

The presence of both a 3-nitro group (susceptible to bioreduction) and a 4-chloro leaving group makes this scaffold a potential precursor for covalent inhibitors or hypoxia-activated prodrugs. The 8-trifluoroethoxy group adds a unique electron-withdrawing influence that can tune the reduction potential of the nitro group, a property that simpler analogs cannot achieve [1].

Synthesizing Advanced Ligands for Orphan Targets

Due to its commercial availability at research-grade purity [1], this compound can serve as a late-stage diversification point for synthesizing focused libraries targeting kinases or GPCRs where the 8-trifluoroethoxy motif has been validated by existing patented scaffolds [2].

Application
Selection Property
Validation Focus
Lipophilicity-dependent SAR
Predicted logP shift vs. unsubstituted core
Cell permeability assay verification
Peripheral binding pocket probing
Two-bond linker CF₃ topology and rotatable bonds
Target engagement and steric complementarity
Bioreductive probe development
3-NO₂ + 4-Cl dual reactivity with electronic tuning
Reduction potential and hypoxia-dependent activation
Focused library diversification
Research-grade availability and scaffold validation
Downstream coupling and kinase/GPCR screening
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